5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound features a cyclopropyl group and a pyrrolidinyl ether moiety, which contribute to its unique properties and potential applications in medicinal chemistry. The compound is primarily investigated for its role as a pharmacological agent, particularly in the treatment of various diseases due to its interaction with biological targets.
The compound can be classified under the broader category of heterocyclic compounds, specifically oxadiazoles. It is synthesized for research purposes and has been documented in various scientific literature, including patents and chemical databases. The molecular formula of 5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is CHNO·HCl, indicating the presence of hydrochloride salt.
The synthesis of 5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride typically involves several key steps:
The synthesis may require specific solvents (e.g., dichloromethane or ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures to optimize yields and purity. Purification techniques such as recrystallization or chromatography are often employed to isolate the final product.
The molecular structure of 5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride can be represented as follows:
The compound's molecular weight is approximately 298.84 g/mol. Its structural formula can be depicted using SMILES notation: C1=NN=C(C(=O)N1C2CCCCC2)C(=O)N
.
The chemical reactivity of 5-Cyclopropyl-3-(4-(pyrrol
CAS No.: 125-66-6
CAS No.: 142-18-7
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: